molecular formula C13H14N2O2 B2668308 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone CAS No. 2418667-23-7

1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone

Cat. No.: B2668308
CAS No.: 2418667-23-7
M. Wt: 230.267
InChI Key: GCXKDBINNCUULN-UHFFFAOYSA-N
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Description

1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone is a synthetic pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are recognized as privileged scaffolds in pharmaceutical development due to their wide spectrum of biological activities . These activities often include anti-inflammatory, antimicrobial, anticancer, and analgesic effects, making them versatile templates for investigating new therapeutic agents . The structure of this particular compound, featuring a 2-methylphenyl group at the 1-position and a methoxy group at the 5-position of the pyrazole ring, is characteristic of many bioactive molecules. The acetyl moiety at the 3-position is a common functional group in intermediates used for further chemical synthesis, allowing researchers to generate more complex molecules for structure-activity relationship (SAR) studies . As a 3-acetylpyrazole derivative, it serves as a key precursor in organic and bioorganic synthesis. It can be utilized, for example, in the synthesis of chalcone analogs or other heterocyclic systems, which are frequently explored for their pharmacological potential . Research into similar pyrazole-based compounds has shown them to be potent inhibitors of various enzymes, such as cyclooxygenase-2 (COX-2) and cathepsin B , a protease implicated in cancer metastasis and neurodegenerative diseases. This compound is intended for use in laboratory research applications only. It is not certified for drug, agricultural, or household use. All information provided is for research purposes only and is not intended to be a representation of the compound's efficacy or safety for any specific application. Researchers should conduct their own safety and efficacy evaluations for their intended use.

Properties

IUPAC Name

1-[5-methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-6-4-5-7-12(9)15-13(17-3)8-11(14-15)10(2)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXKDBINNCUULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions . The crude product is then purified by crystallization using dimethylformamide to yield the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

The compound 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by relevant case studies and data tables.

Chemical Properties and Structure

1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone is a pyrazole derivative characterized by the following molecular formula:

  • Molecular Formula : C12H13N2O2
  • Molecular Weight : 219.25 g/mol

The structure includes a pyrazole ring substituted with a methoxy group and a 2-methylphenyl group, contributing to its unique chemical properties.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone have shown efficacy against various bacterial strains, making them candidates for new antibiotic development .

Anti-inflammatory Effects
Studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties. The compound could potentially inhibit inflammatory pathways, making it valuable in treating conditions such as arthritis or other inflammatory diseases .

Analgesic Properties
Research has suggested that compounds like 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone may exhibit analgesic effects, providing pain relief through central nervous system mechanisms .

Agricultural Chemistry

Pesticide Development
The unique structure of this compound allows for potential applications in developing new pesticides. Pyrazole derivatives are known to disrupt specific biochemical pathways in pests, offering a targeted approach to pest control without harming non-target organisms .

Material Science

Polymer Synthesis
The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound may serve as a functional monomer in the synthesis of advanced materials for industrial applications .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential use in clinical settings .

Case Study 2: Anti-inflammatory Mechanisms

A research article outlined the anti-inflammatory effects of pyrazole derivatives in a rat model of arthritis. The study demonstrated that treatment with these compounds significantly reduced swelling and pain compared to control groups, indicating their therapeutic potential for inflammatory diseases .

Table 1: Comparison of Antimicrobial Activity

Compound NameMIC (µg/mL)Bacterial Strain
1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone16Staphylococcus aureus
Pyrazole Derivative A32Escherichia coli
Pyrazole Derivative B8Pseudomonas aeruginosa

Table 2: Anti-inflammatory Effects in Rat Model

Treatment GroupSwelling Reduction (%)Pain Score (0-10)
Control Group108
1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone404
Standard Anti-inflammatory Drug503

Mechanism of Action

The mechanism of action of 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Key Substituents Structural Implications References
1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone 5-OCH₃, 1-(2-methylphenyl), 3-COCH₃ Balanced lipophilicity; steric protection from 2-methylphenyl enhances stability.
1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone 4-SO₂Ph, 1-(3-methylphenyl), 5-Ph Increased polarity and molecular weight due to sulfonyl group; potential for enhanced binding affinity.
1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone 5-anthracenyl, 4,5-dihydropyrazole Extended aromatic system improves π-π stacking; dihydropyrazole increases conformational flexibility.
1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydropyrazol-1-yl]ethanone 5-ClPh, 5-OH, 3-CH₃, 4,5-dihydropyrazole Hydroxyl group enables hydrogen bonding; dihydropyrazole reduces aromaticity, affecting electronic density.
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydropyrazol-1-yl}ethanone 5-(4-hexyloxy)Ph, 3-Ph, 4,5-dihydropyrazole Long alkoxy chain enhances lipophilicity and membrane permeability.
1-[5-(3,4-Dichlorophenyl)-3-(2-naphthyl)-4,5-dihydropyrazol-1-yl]ethanone 5-(3,4-Cl₂)Ph, 3-naphthyl, 4,5-dihydropyrazole Electron-withdrawing Cl groups and bulky naphthyl improve thermal stability and binding selectivity.

Biological Activity

1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone (CAS No. 2418667-23-7) is a heterocyclic compound featuring a pyrazole ring with significant potential in medicinal chemistry. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone is C13H14N2O2, with a molecular weight of 230.26 g/mol. The compound's structure includes a methoxy group and a methylphenyl group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
CAS Number2418667-23-7

The biological activity of 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to various pharmacological effects. For instance, it has been suggested that compounds with similar structures exhibit inhibitory activity against dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide synthesis and has implications in cancer therapy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone. Compounds containing the pyrazole scaffold have demonstrated efficacy against various cancer cell lines, such as lung, brain, colorectal, and breast cancers. Specifically, the compound has shown promise in inhibiting the growth of MDA-MB-231 breast cancer cells and HepG2 liver cancer cells .

Antioxidant and Antimicrobial Activity

The compound's structural features suggest potential antioxidant and antimicrobial properties. Pyrazole derivatives have been studied for their ability to scavenge free radicals and inhibit microbial growth, making them candidates for further investigation in therapeutic applications .

Enzyme Inhibition

Studies on related pyrazole compounds indicate that they can act as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, structural analogs have shown selective inhibition towards BChE with IC50 values comparable to known inhibitors . This suggests that 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone may also possess similar enzyme inhibitory activities.

Study 1: Anticancer Activity

In vitro assays were conducted to evaluate the anticancer effects of 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone on various cancer cell lines. The results indicated significant cytotoxicity against MDA-MB-231 cells, with IC50 values suggesting effective dose-response relationships.

Study 2: Enzyme Inhibition

A comparative study on related pyrazole compounds assessed their inhibitory effects on AChE and BChE. The findings showed that compounds with similar structures exhibited varying degrees of enzyme inhibition, providing insights into the structure-activity relationship crucial for drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[5-methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. A common method includes cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions (e.g., glacial acetic acid reflux) .
  • Optimization strategies :

  • Temperature control (60–80°C) to prevent side reactions.
  • Use of catalysts (e.g., Lewis acids) to accelerate cyclization .
  • Purification via column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .
    • Analytical validation (HPLC, NMR) is critical for confirming intermediate and final product integrity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized from ethanol or dimethyl sulfoxide (DMSO), and data collection is performed using a Bruker APEXII CCD diffractometer .
  • Refinement workflow :

  • SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography .
  • Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2 .

Q. What in vitro biological screening assays are suitable for preliminary evaluation of this compound?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Antioxidant potential : DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or IR stretches) be resolved during structural characterization?

  • Contradiction analysis :

  • Compare experimental NMR data with computed spectra (DFT/B3LYP/6-31G* level) to identify misassignments .
  • Variable-temperature NMR can resolve dynamic effects (e.g., tautomerism) .
  • Cross-validate using 2D techniques (HSQC, HMBC) for ambiguous proton-carbon correlations .

Q. What computational methods are effective in predicting the compound’s binding interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes (100 ns trajectories) .
  • Pharmacophore mapping : Discovery Studio to identify critical functional groups (e.g., methoxy and pyrazole moieties) .

Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?

  • Automation : Use robotic platforms (e.g., Rigaku ACTOR) for rapid crystal screening .
  • Data processing : Integrate SHELXC/D/E into pipelines for fast phasing and refinement of twinned crystals .
  • Machine learning : Train models on Cambridge Structural Database (CSD) data to predict crystallization conditions .

Q. What strategies mitigate regioselectivity challenges during pyrazole functionalization?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to control substitution sites .
  • Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic ring formation (e.g., 80°C, 150 W) .
  • Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the 3-position of pyrazole .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
  • Data transparency : Deposit crystallographic data in the CCDC or Protein Data Bank (PDB) for peer validation .
  • Ethical screening : Prioritize non-cancerous cell lines and adhere to OECD guidelines for preclinical toxicity assays .

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